5-(3-Chloro-4-fluorophenyl)pyridin-2-amine - 1314985-70-0

5-(3-Chloro-4-fluorophenyl)pyridin-2-amine

Catalog Number: EVT-1449926
CAS Number: 1314985-70-0
Molecular Formula: C11H8ClFN2
Molecular Weight: 222.647
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine

Compound Description: 6-chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine serves as a central molecule in the development of novel antifungal agents. Studies have focused on synthesizing and characterizing various derivatives of this compound, evaluating their antifungal activity through in vitro testing and molecular docking simulations. []

Relevance: This compound shares the 3-chloro-4-fluorophenyl substituent with 5-(3-chloro-4-fluorophenyl)pyridin-2-amine. Both compounds belong to the class of aromatic amines, with the key difference being the core heterocyclic scaffold – a pyridine ring in 5-(3-chloro-4-fluorophenyl)pyridin-2-amine and a purine ring in 6-chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine. []

N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)

Compound Description: VU0418506 is a positive allosteric modulator (PAM) specific to the metabotropic glutamate receptor 4 (mGlu4). Extensive preclinical research highlights its potential as a therapeutic agent for Parkinson's disease. []

Relevance: VU0418506 and 5-(3-chloro-4-fluorophenyl)pyridin-2-amine share the same N-(3-chloro-4-fluorophenyl)aniline core structure. The presence of this shared moiety suggests that both compounds likely stem from similar synthetic strategies utilizing 3-chloro-4-fluoroaniline as a starting material. []

N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)

Compound Description: DW-8 exhibits significant antiproliferative activity against colorectal cancer cell lines. Mechanistic studies suggest its activity is mediated through the induction of intrinsic apoptosis, highlighting its potential as a lead compound for developing novel colorectal cancer therapies. []

Relevance: Both DW-8 and 5-(3-chloro-4-fluorophenyl)pyridin-2-amine contain the N-(3-chloro-4-fluorophenyl)aniline subunit within their structures. This common feature indicates a potential shared synthetic precursor or pathway in their synthesis. []

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib)

Compound Description: Pexidartinib is a small molecule kinase inhibitor used in the treatment of tenosynovial giant cell tumor. Its dihydrochloride dihydrate salt has been synthesized and its crystal structure elucidated to better understand its physicochemical properties. []

Relevance: Although structurally distinct, both pexidartinib and 5-(3-chloro-4-fluorophenyl)pyridin-2-amine belong to the broader category of substituted pyridines. Both compounds feature a central pyridine ring with various substituents, highlighting the versatility of this scaffold in medicinal chemistry. []

(E)-N′-(1-(3-chloro-4-fluorophenyl)ethylidene)-2-hydroxybenzohydrazide

Compound Description: The crystal structure of this compound has been determined using X-ray crystallography, providing insights into its molecular geometry and potential intermolecular interactions. []

Relevance: This compound shares the 3-chloro-4-fluorophenyl group with 5-(3-chloro-4-fluorophenyl)pyridin-2-amine. The presence of this shared moiety suggests a potential common synthetic intermediate or building block. []

5-[2-(4-Fluorophenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine

Compound Description: This compound serves as a scaffold for the development of novel anticancer agents. Researchers have synthesized a series of Schiff base derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. []

Relevance: This compound, like 5-(3-chloro-4-fluorophenyl)pyridin-2-amine, utilizes a substituted pyridine as a core structural feature. This highlights the importance of the pyridine ring system in designing compounds with potential biological activity, including anticancer properties. []

4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives

Compound Description: A series of these derivatives were synthesized and characterized, displaying promising anticancer, antiangiogenic, and antioxidant activities. These findings suggest their potential as lead compounds for developing novel therapeutic agents. []

Relevance: These derivatives share a structural similarity with 5-(3-chloro-4-fluorophenyl)pyridin-2-amine through the presence of the 3-chloro-4-fluorophenyl moiety. This common structural feature indicates a possible shared starting material or synthetic intermediate in their respective syntheses. []

1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea (MMV665953)

Compound Description: MMV665953 demonstrates significant bactericidal activity against both methicillin-resistant and methicillin-sensitive Staphylococcus aureus biofilms. This compound, initially identified through a 'malaria box' chemical library screening, shows promise as a potential therapeutic agent for treating staphylococcal biofilm-related infections. []

Relevance: Both MMV665953 and 5-(3-chloro-4-fluorophenyl)pyridin-2-amine incorporate the 3-chloro-4-fluorophenyl group within their structures. This shared structural feature highlights the potential versatility of this moiety in designing compounds with activity against a range of targets, including bacteria and kinases. []

Relevance: This compound and 5-(3-chloro-4-fluorophenyl)pyridin-2-amine are both aromatic amines with halogen substituents. While their core structures differ (pyrimidine vs. pyridine), the presence of halogenated aromatic rings suggests a possible commonality in their physicochemical properties or potential biological activities. []

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

Compound Description: HNPC-A9229 stands out as a highly potent fungicide, displaying excellent activity against Puccinia sorghi and Erysiphe graminis. This compound, derived from the optimization of pyrimidin-4-amine based fungicides, exhibits superior efficacy compared to commercial fungicides while demonstrating low toxicity in rats, making it a promising candidate for further development. []

Relevance: While HNPC-A9229 and 5-(3-chloro-4-fluorophenyl)pyridin-2-amine differ in their core structures, both compounds feature halogenated aromatic rings. This shared characteristic implies a possible similarity in their physicochemical properties and suggests that these structural elements might contribute to their respective biological activities. []

3-Chloro-5-(trifluoromethyl)pyridin-2-amine

Compound Description: This compound serves as a crucial intermediate in the synthesis of fluazinam, a widely used fungicide. []

Relevance: Both this compound and 5-(3-chloro-4-fluorophenyl)pyridin-2-amine belong to the class of halogenated pyridinamines. The shared structural features highlight the importance of these chemical motifs in designing biologically active compounds, particularly in the realm of fungicides. []

[3-(3-Chloro-4-fluorophenyl)-2-oxo-3,4-dihydro-2H-2λ5-benzo[e][1,3,2]oxazaphosphinin-2-yl]-(aryl/alkyl)methanols

Compound Description: This series of compounds exhibit lethal effects against sugarcane whip smut. Furthermore, their capacity to degrade into non-toxic phosphate residues within the environment, potentially acting as plant nutrients, marks them as promising candidates for sustainable agricultural applications. []

Relevance: This series, along with 5-(3-chloro-4-fluorophenyl)pyridin-2-amine, contains the 3-chloro-4-fluorophenyl group. This shared structural element underscores the versatility of this moiety in designing compounds with activity against diverse targets, from fungi to kinases. []

(9E)-N-({6-[(E)-(4-fluorobenzylimino)methyl]pyridin-2-yl}methylene)(4-fluorophenyl)methanammine

Compound Description: This compound serves as a ligand in a nickel(II) complex, contributing to the octahedral coordination environment around the metal center. The complex's crystal structure reveals intriguing intermolecular interactions, offering insights into its solid-state packing and potential applications in materials chemistry. []

Relevance: Although structurally distinct, this compound and 5-(3-chloro-4-fluorophenyl)pyridin-2-amine share the presence of a fluorinated aromatic ring. This common feature points towards the potential for similar physicochemical properties and highlights the use of fluorine substitution as a strategy in medicinal chemistry. []

(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530)

Compound Description: PQR530 is a potent and selective dual inhibitor targeting both class I PI3K and mTOR kinase. Its drug-like properties, including oral bioavailability and brain penetration, alongside its efficacy in preclinical models, make it a promising clinical candidate for cancer treatment. [, ]

Relevance: Both PQR530 and 5-(3-chloro-4-fluorophenyl)pyridin-2-amine contain a substituted pyridine ring as part of their core structures. This highlights the utility of pyridine scaffolds in medicinal chemistry for developing kinase inhibitors. [, ]

1-(3-Chloro-4-fluorophenyl)-5-(2-diazoacetyl)-4-phenylpyrrolidin-2-one

Compound Description: The crystal structure of this compound has been solved, providing valuable information about its molecular conformation and intermolecular interactions. []

Relevance: Similar to 5-(3-chloro-4-fluorophenyl)pyridin-2-amine, this compound incorporates a 3-chloro-4-fluorophenyl substituent. This structural similarity suggests they may share common precursors or synthetic strategies in their preparation. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

Compound Description: 3,5-AB-CHMFUPPYCA is a synthetic cannabinoid analog containing a pyrazole core as a bioisosteric replacement for the indazole ring found in other cannabinoid series. Its identification and synthesis, along with its differentiation from its 5,3-regioisomer, contribute to the understanding of emerging psychoactive substances. []

Relevance: This compound and 5-(3-chloro-4-fluorophenyl)pyridin-2-amine both contain halogenated aromatic rings, specifically incorporating fluorine. While their core structures differ, the shared use of fluorine substitution highlights its significance in modulating physicochemical properties and potentially influencing biological activity. []

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309, Bimiralisib)

Compound Description: PQR309, also known as bimiralisib, acts as a potent pan-class I PI3K inhibitor, also targeting mTOR kinase at higher concentrations. Its oral bioavailability, brain penetration, and favorable pharmacokinetic profile make it a clinical candidate for various cancers, including brain tumors. []

Relevance: Similar to 5-(3-chloro-4-fluorophenyl)pyridin-2-amine, PQR309 utilizes a substituted pyridine ring as a central component of its structure. This highlights the recurring role of pyridine scaffolds in designing molecules with biological activity, especially in the context of kinase inhibition. []

5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620)

Compound Description: PQR620 is a potent and selective mTORC1/2 inhibitor with promising applications for cancer and neurological disorders. It exhibits excellent brain penetration and has shown efficacy in preclinical models, indicating its potential for treating CNS diseases. []

Relevance: Both PQR620 and 5-(3-chloro-4-fluorophenyl)pyridin-2-amine feature a substituted pyridine ring as a core structural motif. This underscores the importance of the pyridine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. []

3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092)

Compound Description: ARQ 092 acts as a potent, selective, and orally bioavailable allosteric AKT inhibitor. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth, making it a promising candidate for further development as a cancer therapeutic. []

Relevance: Both ARQ 092 and 5-(3-chloro-4-fluorophenyl)pyridin-2-amine share a substituted pyridine ring as a common structural element. This emphasizes the versatility of pyridine scaffolds in medicinal chemistry for designing compounds targeting various biological pathways, including kinase inhibition. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2). Its development stems from the need for novel cancer therapies targeting the RAS/RAF/MEK/ERK signaling cascade, and it is currently undergoing early clinical trials. []

Relevance: Both GDC-0994 and 5-(3-chloro-4-fluorophenyl)pyridin-2-amine contain a halogenated aromatic ring, specifically with chlorine and fluorine substituents. While their core structures differ, this shared feature suggests a potential similarity in certain physicochemical properties and emphasizes the relevance of halogen substitution in medicinal chemistry. []

4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626)

Compound Description: PQR626 is a potent, brain-penetrant mTOR inhibitor designed to address the limitations of earlier compounds in the class. It exhibits excellent brain penetration, good tolerability in mice, and promising efficacy in a TSC mouse model, making it a potential therapeutic candidate for neurological disorders. []

Relevance: PQR626, like 5-(3-chloro-4-fluorophenyl)pyridin-2-amine, contains a substituted pyridine ring as part of its molecular structure. This recurring theme reinforces the significance of pyridine scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. []

N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Compound Description: This compound and its salts, particularly its crystalline salt forms, are disclosed for their use in treating cancer and other proliferative diseases. The application focuses on the preparation and pharmaceutical compositions of this compound, suggesting potential therapeutic value. []

Relevance: This compound, along with 5-(3-chloro-4-fluorophenyl)pyridin-2-amine, incorporates both chlorine and fluorine atoms within its structure. While the core scaffolds differ, the presence of these halogens indicates a potential for shared physicochemical properties and emphasizes the importance of halogen substitution in medicinal chemistry. []

N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5b)

Compound Description: Compound 5b has shown significant antibacterial activity with a minimum inhibitory concentration (MIC) ranging from 4-8 µg/mL. This suggests its potential as a lead compound for developing novel antibacterial agents. []

Relevance: Both 5b and 5-(3-chloro-4-fluorophenyl)pyridin-2-amine are based on a substituted pyridine ring system. This highlights the versatility of this scaffold in medicinal chemistry for designing compounds with potential biological activity against a range of targets, including bacteria. []

N-({4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]pyridin-2-yl})(1-phenylethyl)amine (ML3403)

Compound Description: ML3403 is a potent p38 mitogen-activated protein kinase (MAPK) inhibitor. Studies focusing on its metabolism have identified key metabolic pathways and enzymes involved, contributing to a better understanding of its pharmacokinetic properties. []

Relevance: ML3403, similar to 5-(3-chloro-4-fluorophenyl)pyridin-2-amine, contains a substituted pyridine ring within its structure. This shared structural element highlights the role of pyridine rings in designing biologically active molecules, particularly those targeting kinases. []

N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]pyridin-2-yl}acetamide (CBS-3595)

Compound Description: CBS-3595 demonstrates dual inhibitory activity against both p38α MAPK and phosphodiesterase 4 (PDE4), making it a promising candidate for treating inflammatory diseases. Preclinical studies in various species, including humans, have shown its potential in suppressing tumor necrosis factor alpha (TNFα) release, supporting its therapeutic potential for TNFα-related diseases. []

Relevance: CBS-3595 and 5-(3-chloro-4-fluorophenyl)pyridin-2-amine share a common structural feature: a substituted pyridine ring. This recurring motif emphasizes the significance of the pyridine scaffold in medicinal chemistry, particularly in designing compounds with potential activity against various targets, including kinases and enzymes involved in inflammatory responses. []

2-exo-(2′-[18F]Fluoro-3′-(4-fluorophenyl)-pyridin-5′-yl)-7-azabicyclo[2.2.1]heptane ([18F]F2PhEP)

Compound Description: [18F]F2PhEP is a potent radioligand designed for positron emission tomography (PET) imaging of nicotinic acetylcholine receptors. Its development involves the incorporation of fluorine-18, a positron-emitting isotope, allowing for its use in visualizing and studying these receptors in living organisms. []

Relevance: Both [18F]F2PhEP and 5-(3-chloro-4-fluorophenyl)pyridin-2-amine feature a fluorinated pyridine ring as a key structural component. This shared motif highlights the versatility of this chemical framework in medicinal chemistry, particularly for developing imaging agents and potential therapeutics. []

N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)Benzamide Derivatives

Compound Description: A new series of these derivatives have been synthesized and characterized, adding to the repertoire of potential pharmaceuticals with a focus on their potential therapeutic applications. []

Relevance: These derivatives share the presence of a fluorinated aromatic ring, similar to 5-(3-chloro-4-fluorophenyl)pyridin-2-amine. Although their core structures differ, this commonality suggests a potential for similar physicochemical properties and emphasizes the relevance of fluorine substitution in drug design. []

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinoline amine of bis(4-methylbenzenesulfonate) monohydrate (Lapatinib Ditosylate Monohydrate)

Compound Description: This compound, specifically its novel crystalline γ-modification, is a reversible and selective inhibitor of the intracellular tyrosine kinase receptor for epidermal growth factor (EGFR). It is used for treating advanced or metastatic breast cancer, highlighting its clinical significance. []

Relevance: Although structurally distinct, both this compound and 5-(3-chloro-4-fluorophenyl)pyridin-2-amine incorporate halogenated aromatic rings within their structures. This shared feature highlights the widespread use of such moieties in medicinal chemistry, particularly for designing molecules with biological activity. []

mer-Tris{2,6-difluoro-3-[5-(2-fluorophenyl)pyridin-2-yl-κN]pyridin-4-yl-κC4}iridium(III) dichloromethane hemisolvate n-hexane hemisolvate

Compound Description: This iridium(III) complex, containing fluorinated ligands, has been synthesized and characterized. Its crystal structure reveals a distorted octahedral coordination environment around the iridium center, providing insights into its geometry and potential applications in areas like organic light-emitting diodes (OLEDs). []

Relevance: Both this complex and 5-(3-chloro-4-fluorophenyl)pyridin-2-amine utilize halogenated aromatic rings as key structural elements. This shared feature points towards a potential for similar physicochemical properties and emphasizes the widespread use of halogen substitution in designing molecules for various applications, including therapeutic agents and materials science. []

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

Compound Description: ML267 is a potent inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases). This enzyme plays a critical role in bacterial viability and virulence, making it an attractive target for developing new antibacterial agents. ML267 exhibits potent inhibition of Sfp-PPTase while showing no activity against the human ortholog, suggesting its potential for selective targeting of bacteria. []

Relevance: ML267 and 5-(3-chloro-4-fluorophenyl)pyridin-2-amine both share the presence of a halogenated pyridine ring within their structures. This structural similarity emphasizes the significance of this motif in medicinal chemistry, particularly for designing compounds with potential antibacterial activity. []

(3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]-methanone (F 13640)

Compound Description: F 13640 is a high-efficacy 5-HT1A receptor agonist that demonstrates analgesic properties. It has been shown to attenuate allodynia-like behavior in a rat model of trigeminal neuropathic pain. Unlike morphine, F 13640's analgesic effect does not diminish with chronic use, suggesting a potential for long-lasting pain management. [, , ]

Relevance: While structurally distinct from 5-(3-chloro-4-fluorophenyl)pyridin-2-amine, F 13640 shares the presence of a 3-chloro-4-fluorophenyl group. This structural similarity highlights the potential versatility of this moiety in designing compounds with activity against diverse targets, in this case, the 5-HT1A receptor. [, , ]

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: SSR125543A acts as a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. Preclinical studies have demonstrated its anxiolytic and antidepressant-like effects in various rodent models, suggesting potential therapeutic benefits for stress-related disorders. []

Relevance: Similar to 5-(3-chloro-4-fluorophenyl)pyridin-2-amine, SSR125543A incorporates a halogenated aromatic ring, specifically a 3-fluoro-4-methylphenyl moiety. Although their core structures differ, this shared characteristic underscores the importance of halogen substitution in medicinal chemistry for fine-tuning the physicochemical properties and potential biological activities of drug candidates. []

Properties

CAS Number

1314985-70-0

Product Name

5-(3-Chloro-4-fluorophenyl)pyridin-2-amine

IUPAC Name

5-(3-chloro-4-fluorophenyl)pyridin-2-amine

Molecular Formula

C11H8ClFN2

Molecular Weight

222.647

InChI

InChI=1S/C11H8ClFN2/c12-9-5-7(1-3-10(9)13)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15)

InChI Key

OFIINFLNDRNROV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2)N)Cl)F

Synonyms

5-(3-Chloro-4-fluorophenyl)pyridin-2-aMine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.